molecular formula C9H13NO B6160598 3-ethyl-4-methoxyaniline CAS No. 518990-49-3

3-ethyl-4-methoxyaniline

Cat. No.: B6160598
CAS No.: 518990-49-3
M. Wt: 151.2
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Description

3-ethyl-4-methoxyaniline is a chemical compound offered for research and development purposes . The available data specifies a purity of 95% and recommends storage at 4-8°C . As a substituted aniline, it shares a structural relationship with other methoxy-aniline compounds, such as p-anisidine, which are utilized as building blocks in organic synthesis and for the preparation of more complex molecules . For instance, analogous structures are employed in the synthesis of non-linear optical (NLO) materials and other specialized organic derivatives . Its GHS hazard classification includes warnings of causing skin and eye irritation (H315, H319) and specific target organ toxicity upon exposure (H335) . Researchers are advised to consult the Safety Data Sheet (SDS) and handle this product with appropriate precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

518990-49-3

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation of 3 Ethyl 4 Methoxyaniline

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a site for a variety of chemical transformations.

Acylation and Amidation Reactions

The primary amino group of 3-ethyl-4-methoxyaniline readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a fundamental transformation, often used to protect the amino group or to synthesize more complex molecules. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative.

The general scheme for this reaction involves the amine acting as a nucleophile, attacking the carbonyl group of an acyl chloride, acid anhydride (B1165640), or ester. organic-chemistry.orgdntb.gov.ua This process can be catalyzed by bases to deprotonate the amine, increasing its nucleophilicity, or by acids to activate the carbonyl group. Recent methodologies have also explored the use of various catalysts, including iron(III) chloride for direct amidation from esters under solvent-free conditions, to improve efficiency and environmental compatibility. mdpi.com For instance, the reaction of a similar compound, 4-methoxyaniline, with chloroacetyl chloride proceeds efficiently to form the corresponding amide, illustrating the typical reactivity of this class of compounds. acs.org

Table 1: Examples of Acylation Reactions with Anilines
AmineAcylating AgentProductConditions
Aniline (B41778)Acetyl ChlorideAcetanilideBase catalyst
4-MethoxyanilineChloroacetyl Chloride2-chloro-N-(4-methoxyphenyl)acetamideStandard acylation
Primary/Secondary AminesEthyl EstersN-Substituted AmidesFeCl₃, 80 °C, solvent-free mdpi.com

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). The resulting product is a diazonium salt (Ar-N₂⁺Cl⁻). quora.comorganic-chemistry.org

These diazonium salts are highly versatile synthetic intermediates. organic-chemistry.orgdtic.mil They are often unstable and are typically used immediately in subsequent reactions. dtic.mil A key reaction of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and attacks another electron-rich aromatic ring, such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution reaction. globalresearchonline.netslideshare.net This process is the basis for the synthesis of a vast array of azo dyes, which are characterized by the presence of the -N=N- azo group. globalresearchonline.net

Furthermore, the diazonium group can be replaced by a variety of other substituents in what are known as Sandmeyer or Schiemann reactions, allowing for the introduction of halides (-Cl, -Br, -I), cyano (-CN), or fluoro (-F) groups onto the aromatic ring. organic-chemistry.org

Table 2: Common Reactions of Aryl Diazonium Salts
ReagentProduct GroupReaction Name
CuCl / HClAryl ChlorideSandmeyer
CuBr / HBrAryl BromideSandmeyer
CuCN / KCNAryl Cyanide (Nitrile)Sandmeyer
KIAryl Iodide-
HBF₄, heatAryl FluorideSchiemann
H₃PO₂Arene (H replaces N₂)-
H₂O, heatPhenol-
Phenol or AnilineAzo CompoundAzo Coupling

Formation of Schiff Bases and Imines

The amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. derpharmachemica.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate to yield the final imine product (C=N). ejpmr.com

The formation of Schiff bases is a reversible reaction, often catalyzed by either acid or base. The reaction mechanism generally involves two main steps: the formation of the carbinolamine and its subsequent dehydration. ejpmr.com The synthesis can be carried out using various methodologies, including environmentally benign approaches like reactions in water or under microwave irradiation. semanticscholar.org Schiff bases derived from substituted anilines, such as 4-methoxyaniline, are widely studied due to their applications in coordination chemistry and materials science. researchgate.netnih.gov

Nucleophilic Reactivity and Derivatization

The fundamental reactivity of the amino group is nucleophilic, driven by the lone pair of electrons on the nitrogen atom. This nucleophilicity allows this compound to participate in nucleophilic substitution and addition reactions. Acylation and imine formation are prime examples of its nucleophilic character.

Furthermore, anilines can act as nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, the aniline attacks an electron-deficient aromatic ring that is substituted with strong electron-withdrawing groups (such as nitro groups) and a good leaving group (such as a halide). nih.gov The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. nih.gov Kinetic studies on the reactions of substituted anilines with highly activated aromatic systems have shown that factors like steric hindrance and the electronic nature of the aniline substituent can significantly influence the reaction rate. researchgate.netacs.org

Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino (-NH₂), methoxy (B1213986) (-OCH₃), and ethyl (-CH₂CH₃) groups. youtube.com In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com

The position of substitution is determined by the directing effects of the groups already present on the ring.

Amino group (-NH₂): A very strong activating group and an ortho, para-director.

Methoxy group (-OCH₃): A strong activating group and an ortho, para-director.

Ethyl group (-CH₂CH₃): A weak activating group and an ortho, para-director.

In this compound, the positions on the ring are influenced as follows (numbering C1 as the carbon bearing the amino group):

Position 2: ortho to the amino group and ortho to the ethyl group.

Position 3: Substituted with the ethyl group.

Position 4: Substituted with the methoxy group (para to the amino group).

Position 5: ortho to the methoxy group.

Position 6: ortho to the amino group and para to the ethyl group.

The outcome of an electrophilic substitution reaction is typically governed by the most powerful activating group, which in this case is the amino group, followed closely by the methoxy group. lkouniv.ac.in The amino group strongly directs incoming electrophiles to positions 2 and 6. The methoxy group directs to position 5 (position 3 being occupied). Therefore, electrophilic attack is most likely to occur at positions 2, 5, and 6.

However, steric hindrance from the adjacent ethyl group at C3 may reduce the reactivity of the C2 position. Consequently, the most probable sites for electrophilic substitution are position 6 (ortho to the strongly activating amino group) and position 5 (ortho to the strongly activating methoxy group). The precise product distribution would depend on the specific electrophile and reaction conditions.

Table 3: Directing Effects of Substituents on this compound Ring
PositionSubstituentActivating/DeactivatingDirecting EffectPotential for EAS
1-NH₂Strongly ActivatingOrtho, Para-
3-CH₂CH₃Weakly ActivatingOrtho, Para-
4-OCH₃Strongly ActivatingOrtho, Para-
2---Possible (sterically hindered)
5---Likely
6---Highly Likely

Influence of Methoxy and Ethyl Groups on Reactivity

The chemical disposition of this compound is fundamentally governed by the electronic properties of its substituents. The amino (-NH2), methoxy (-OCH3), and ethyl (-CH2CH3) groups are all classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. byjus.com They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orglkouniv.ac.in

The methoxy group, positioned para to the ethyl group and meta to the amino group, exerts a powerful electron-donating effect primarily through resonance (+R effect), where the lone pairs on the oxygen atom delocalize into the π-system of the ring. stackexchange.comquora.com This is partially counteracted by its electron-withdrawing inductive effect (-I effect) due to the high electronegativity of oxygen, but the resonance effect is dominant, leading to a net increase in electron density, particularly at the ortho and para positions relative to itself. stackexchange.com

The primary amino group is also a potent activating group, functioning similarly to the methoxy group through a strong +R effect. chemistrysteps.com The interplay of these three electron-donating groups makes the aromatic ring of this compound highly nucleophilic and susceptible to attack by electrophiles. byjus.com Consequently, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. byjus.comunacademy.com The directing effects of these groups steer incoming electrophiles to the positions ortho and para to the strongest activating groups, primarily the amino and methoxy groups. wikipedia.org

Table 1: Electronic Effects of Substituents on the Aniline Ring
Substituent GroupPositionInductive Effect (I)Resonance Effect (R)Overall EffectDirecting Influence
Amino (-NH₂)1-I (Withdrawing)+R (Donating)Strongly ActivatingOrtho, Para
Ethyl (-CH₂CH₃)3+I (Donating)NoneWeakly ActivatingOrtho, Para
Methoxy (-OCH₃)4-I (Withdrawing)+R (Donating)Strongly ActivatingOrtho, Para

Derivatization for Complex Organic Scaffold Synthesis

The enhanced reactivity and multiple functional sites of this compound make it a valuable building block for constructing more elaborate molecular architectures. Its derivatization is key to accessing a range of complex organic scaffolds.

Anilines are foundational precursors in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. openmedicinalchemistryjournal.comresearchgate.net Given its structure, this compound is a prime candidate for constructing substituted indoles, which are core components of many natural products and pharmaceuticals. openmedicinalchemistryjournal.comrsc.org

One of the most prominent methods for indole (B1671886) synthesis is the Fischer indole synthesis. chemistrylearner.comtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which would be formed from the corresponding diazonium salt of this compound. rsc.orgbyjus.comwikipedia.org The substituents on the aniline ring would then be incorporated into the final indole structure, yielding a highly functionalized heterocycle. For instance, reaction with a ketone like acetone (B3395972) would theoretically produce a dimethyl-substituted ethyl-methoxy-indole. The Fischer synthesis is a robust method used in the creation of various indole alkaloids and medicinal agents like triptans. wikipedia.orgnih.gov Other synthetic routes, such as the Bischler–Möhlau synthesis, which reacts an aniline with an α-haloketone, also offer pathways to substituted indoles. firsthope.co.in

Table 2: Potential Heterocyclic Systems Derived from Anilines
Heterocyclic SystemGeneral Synthetic MethodKey Reactants
IndolesFischer Indole SynthesisArylhydrazine, Aldehyde/Ketone
QuinolinesSkraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing Agent
BenzimidazolesPhillips Condensationo-Phenylenediamine, Carboxylic Acid
AcridinesBernthsen SynthesisDiphenylamine, Carboxylic Acid, Zinc Chloride

While specific examples utilizing this compound are not prevalent in the literature, the synthesis of polyamines and cyclophanes often incorporates aniline derivatives as key structural units. nih.govnih.gov

Polyamines are organic compounds with two or more primary amino groups. Synthetic strategies to create complex polyamine derivatives often involve the alkylation or acylation of amine precursors. nih.govmdpi.com The amino group of this compound could be derivatized and linked to other amine-containing fragments to build up a polyamine chain. For instance, reductive amination with an amino-aldehyde could be one such approach.

Cyclophanes are molecules containing one or more aromatic rings and aliphatic chains that form a bridged, cyclic structure. beilstein-journals.org The synthesis of these strained molecules can be achieved through various macrocyclization reactions. Aniline derivatives can be incorporated into cyclophane structures, for example, by forming amide linkages with dicarboxylic acids or through coupling reactions that form bridges between two aniline units. wpmucdn.commdpi.com A derivative of this compound, functionalized at a second position (e.g., via electrophilic substitution), could serve as a monomer or a corner piece in the template-driven synthesis of complex macrocycles. researchgate.net

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for predicting products and optimizing reaction conditions. The most fundamental reaction is electrophilic aromatic substitution (SEAr). libretexts.org

The mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The π-electrons of the highly activated aniline ring attack an electrophile (E⁺), forming a new C-E bond. This breaks the aromaticity of the ring and creates a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com The electron-donating amino, methoxy, and ethyl groups stabilize this intermediate, especially when the attack occurs at the ortho or para positions relative to the powerful -NH₂ and -OCH₃ directors. wikipedia.orglkouniv.ac.in

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

In the context of heterocyclic synthesis, the mechanism of the Fischer indole synthesis provides a detailed example of the compound's potential transformations. byjus.comjk-sci.com

Table 3: General Mechanistic Steps in Fischer Indole Synthesis
StepDescription
1Formation of a phenylhydrazone from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. chemistrylearner.com
2Protonation of the phenylhydrazone followed by tautomerization to an ene-hydrazine intermediate. wikipedia.org
3An irreversible jk-sci.comjk-sci.com-sigmatropic rearrangement (an electrocyclic reaction) occurs, breaking the N-N bond and forming a C-C bond. byjus.com
4The resulting di-imine intermediate rearomatizes. wikipedia.org
5Intramolecular cyclization occurs where the nucleophilic aniline nitrogen attacks an imine carbon, forming a five-membered ring (an aminal). wikipedia.org
6Elimination of ammonia (B1221849) (NH₃) under acidic conditions, followed by a final proton loss, leads to the aromatic indole product. testbook.com

The specific substitution pattern of this compound would influence the regiochemistry of the resulting indole, providing a route to specifically tailored heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-ethyl-4-methoxyaniline, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

Detailed ¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the ethyl and methoxy (B1213986) groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between neighboring protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific shifts and splitting patterns (e.g., doublet, doublet of doublets) would confirm the 1,2,4-trisubstitution pattern.

Amine Protons: The -NH₂ protons would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons would be characteristic of the ethyl group, showing their adjacent relationship.

Methoxy Group Protons: A sharp singlet corresponding to the three methoxy (-OCH₃) protons would be expected.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would reveal through-space proximity of protons, helping to confirm the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Band Assignments and Functional Group CharacterizationThe IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂) would be expected in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be prominent, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

N-H Bending: The scissoring vibration of the -NH₂ group would be visible around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy, which in turn enables the confident assignment of its elemental composition. For this compound (C9H13NO), the expected exact mass of the molecular ion [M]+• can be calculated and would be confirmed by an HRMS measurement, distinguishing it from other compounds with the same nominal mass.

The fragmentation of the molecular ion upon electron impact (EI) or collision-induced dissociation (CID) provides valuable structural information. The fragmentation pathways for this compound can be predicted based on the fragmentation patterns of other substituted anilines and aromatic compounds. nih.gov The presence of the ethyl, methoxy, and amino functional groups on the aromatic ring will direct the fragmentation process.

Predicted Fragmentation Pathways:

Alpha-Cleavage: The bond between the ethyl group and the aromatic ring is a likely site for cleavage. This would result in the loss of a methyl radical (•CH3) to form a stable benzylic cation.

Loss of the Ethyl Group: Cleavage of the entire ethyl group (•CH2CH3) would also lead to a resonance-stabilized cation.

Cleavage within the Methoxy Group: The methoxy group can lose a methyl radical (•CH3) or a formyl radical (•CHO).

Ring Fragmentation: Aromatic rings can undergo characteristic fragmentation, although this typically requires higher energy.

A plausible fragmentation pattern for this compound is outlined in the table below, based on general fragmentation rules for aromatic amines and ethers. miamioh.edu

Fragment Ion Proposed Structure m/z (Nominal) Notes
[M]+•C9H13NO+•151Molecular Ion
[M-CH3]+C8H10NO+136Loss of a methyl radical from the ethyl or methoxy group.
[M-C2H5]+C7H8NO+122Loss of an ethyl radical.
[M-CH3O]+C8H10N+120Loss of a methoxy radical.

This table is predictive and based on the general fragmentation patterns of substituted anilines.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound would be expected to be influenced by a variety of intermolecular interactions:

Hydrogen Bonding: The primary amine group (-NH2) is a hydrogen bond donor, capable of forming N-H···O or N-H···N hydrogen bonds with acceptor groups on neighboring molecules. These interactions are a dominant force in the crystal packing of many aniline (B41778) derivatives. acs.org

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. The presence of substituents on the ring will influence the geometry of this stacking.

The interplay of these interactions dictates the final crystal lattice. For instance, in some aniline-phenol cocrystals, a combination of hydrogen bonding and π-π stacking leads to the formation of extended supramolecular synthons. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. It is plausible that this compound could exhibit polymorphism, with different polymorphs having distinct physical properties. The specific crystallization conditions, such as solvent and temperature, would likely influence which polymorphic form is obtained.

Theoretical and Computational Investigations on 3 Ethyl 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. nih.gov DFT calculations are used to determine the optimized geometry of 3-ethyl-4-methoxyaniline, which corresponds to the lowest energy arrangement of its atoms. nih.govscispace.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation is found. finechem-mirea.ru

Once the geometry is optimized, DFT can be used to analyze the electronic structure, providing information about how electrons are distributed within the molecule. nih.gov This includes identifying regions of high and low electron density, which are crucial for understanding the molecule's reactivity. researchgate.net For substituted anilines, DFT has been successfully used to study their chemical reactivity. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. stackexchange.com A basis set is a set of mathematical functions used to construct the molecular orbitals. uni-rostock.dewikipedia.org Larger and more complex basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost. researchgate.netnih.gov

The "level of theory" refers to the specific DFT functional (e.g., B3LYP, ωB97XD) and the chosen basis set. finechem-mirea.rustackexchange.com The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational efficiency for many organic molecules. nih.govepstem.net The selection of an appropriate level of theory is a critical step in ensuring the reliability of the computational results. stackexchange.com For instance, the 6-31G(d) basis set is a commonly used split-valence basis set that provides a good starting point for many calculations. uni-rostock.de

Table 1: Common Basis Sets Used in DFT Calculations

Basis Set Family Description Examples
Pople Style Split-valence basis sets, often with added polarization and diffuse functions. 6-31G(d), 6-311++G(d,p)
Correlation-Consistent Designed to systematically converge towards the complete basis set limit. cc-pVDZ, aug-cc-pVTZ

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts. nih.gov While DFT-GIAO provides a strong framework, its accuracy can be limited and computationally demanding. nih.govnih.gov Nevertheless, it plays a crucial role in the structural elucidation of organic molecules. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes, it is possible to assign specific peaks to the stretching and bending of different bonds within the this compound molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.govnih.govbeilstein-journals.org These calculations can determine the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). d-nb.inforesearchgate.net The inclusion of solvent effects in the calculations is often crucial for obtaining accurate predictions of UV-Vis spectra. nih.govbeilstein-journals.orgd-nb.info

Electronic Properties Analysis

The electronic properties of a molecule govern its reactivity and interactions with other molecules. Computational methods provide valuable tools to analyze these properties in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. nih.govacs.org This energy gap is also related to the molecule's polarizability. nih.gov DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the energy gap for molecules like substituted anilines. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of a Related Molecule (p-methylaniline) at the B3LYP/6-311++G(d,p) Level

Parameter Value (eV)
EHOMO -5.23
ELUMO -0.38
Energy Gap (ΔE) 4.85

Data is illustrative and based on a similar molecule. Specific values for this compound would require dedicated calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. wolfram.comresearchgate.net

The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net Green represents areas of neutral potential. wolfram.com For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The aromatic ring would also exhibit regions of varying potential, influencing its reactivity in substitution reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This analysis provides insights into the charge distribution and the stabilizing interactions between different parts of a molecule. Key aspects of NBO analysis involve examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

In a molecule like this compound, significant delocalization of electron density is expected due to the presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups attached to the aromatic ring. The NBO analysis would quantify the intramolecular charge transfer (ICT) from the lone pairs of the nitrogen and oxygen atoms into the antibonding π* orbitals of the benzene (B151609) ring. These interactions contribute significantly to the molecule's stability and influence its electronic properties.

A representative NBO analysis on a similar aniline (B41778) derivative would typically reveal strong interactions, as shown in the table below. The data illustrates the stabilization energy arising from electron delocalization from the lone pair of nitrogen (LP(1) N) and oxygen (LP(2) O) into the π* orbitals of the aromatic ring.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N π* (C-C) of ring High
LP (2) O π* (C-C) of ring Moderate

Note: This table is illustrative of typical interactions found in substituted anilines. E(2) values represent the stabilization energy from donor-acceptor interactions.

Mulliken Atomic Charges and Dipole Moments

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. uni-muenchen.de This method partitions the total electron density among the constituent atoms, providing a picture of the charge distribution. researchgate.net The electronic charge distribution is crucial for understanding molecular reactivity, dipole moment, and other electrostatic properties.

For this compound, the Mulliken charges would show that the nitrogen and oxygen atoms are electronegative, bearing partial negative charges. Conversely, the hydrogen atoms, particularly those of the amino group, would carry partial positive charges. The carbon atoms of the aromatic ring would exhibit a more complex charge distribution, influenced by the electron-donating effects of the substituents.

Table 2: Calculated Mulliken Atomic Charges and Dipole Moment for a Representative Substituted Aniline

Atom/Parameter Calculated Value
Charge on N Negative
Charge on O Negative
Charge on Amino H Positive
Charge on Ring C (adjacent to N) Positive

Note: This table presents typical charge distributions and dipole moment values for substituted anilines as determined by computational methods.

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions. smu.edunih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes key structures such as intermediates and, most importantly, transition states. mdpi.com

A transition state (TS) represents the highest energy point along the reaction coordinate—a saddle point on the PES. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (Ea). This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.

Computational studies can model potential reactions involving this compound, such as electrophilic aromatic substitution or oxidation. For instance, the reaction with a hydroxyl radical (•OH), a key atmospheric oxidant, can proceed via addition to the ring or hydrogen abstraction from the amino or ethyl groups. mdpi.com By calculating the geometries and energies of the transition states for each possible pathway, the most favorable reaction mechanism can be determined.

Table 3: Hypothetical Energy Barriers for Different Reaction Pathways

Reaction Pathway Transition State (TS) Calculated Energy Barrier (Ea) (kcal/mol)
•OH addition to C2 TS-add-C2 Low
•OH addition to C5 TS-add-C5 Low
H-abstraction from -NH2 TS-abs-NH2 Moderate

Note: This table provides a hypothetical example of calculated energy barriers for the reaction of a substituted aniline with a hydroxyl radical, illustrating how computational chemistry can predict the most likely reaction site.

Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and rate. wikipedia.org Solvent effects arise from the differential stabilization of reactants, transition states, and products through interactions like hydrogen bonding or dipole-dipole interactions. wikipedia.org

Computational models can incorporate the effects of a solvent either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). These calculations can reveal how the polarity of the solvent affects the energy barriers of a reaction. For reactions involving the formation of charged intermediates or transition states, polar solvents tend to lower the energy barrier, thereby accelerating the reaction rate. Conversely, for reactions where charge is dispersed in the transition state, a polar solvent might have a lesser effect or even slow the reaction down. researchgate.net

Table 4: Example of Solvent Effects on a Reaction Energy Barrier

Solvent Dielectric Constant (ε) Relative Energy Barrier (kcal/mol)
Gas Phase 1 15.0
Toluene 2.4 13.5
Acetone (B3395972) 20.7 10.2

Note: This table illustrates how the calculated energy barrier for a hypothetical reaction involving a polar transition state might decrease with increasing solvent polarity.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in photonics, including frequency conversion and optical switching. Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit significant NLO properties. researchgate.net

In this compound, the amino and methoxy groups act as electron donors, and the benzene ring serves as the π-conjugated bridge. The key parameters that quantify the NLO response of a molecule at the microscopic level are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). consensus.app The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) can predict these properties. A large value of β is indicative of a strong NLO response. The calculations would likely show that this compound possesses a notable first hyperpolarizability due to the intramolecular charge transfer character endowed by its donor-π system architecture.

Table 5: Theoretically Predicted NLO Properties for a Donor-Substituted Aniline

Property Symbol Calculated Value (a.u.)
Dipole Moment µ > 2.0 Debye
Average Polarizability α High

Note: This table presents the kind of NLO properties that would be calculated for a molecule like this compound. "a.u." stands for atomic units.

Table of Compounds Mentioned

Compound Name
This compound
Benzene
Toluene
Acetone

Advanced Analytical Method Development for 3 Ethyl 4 Methoxyaniline

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a cornerstone for the analysis of 3-ethyl-4-methoxyaniline, enabling the separation of the target compound from starting materials, intermediates, byproducts, and impurities. The choice of technique depends on the specific analytical goal, such as quantitative purity assessment or rapid qualitative reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound, offering high resolution and sensitivity. Reversed-phase HPLC is particularly well-suited for this moderately polar aromatic amine.

A typical method would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The pH of the aqueous phase can be adjusted to control the retention time of the aniline (B41778), as its amine group can be protonated. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aniline chromophore exhibits maximum absorbance. For more complex mixtures or trace-level analysis, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS) to provide definitive identification based on the mass-to-charge ratio of the compound and its fragments. rsc.org This method is invaluable for determining the final purity of synthesized this compound and for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product over time. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Value/Description
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at ~240 nm or Mass Spectrometer (MS)
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) is an effective method for analyzing volatile and thermally stable compounds like this compound. It is particularly useful for assessing purity and identifying volatile impurities that may not be easily detected by HPLC.

For the analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated port where it vaporizes. nih.gov The vapor is then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A common stationary phase for aromatic amines is a mid-polarity phase, such as one containing 35% diphenyl / 65% dimethyl polysiloxane. rsc.orgepa.gov The separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase. A Flame Ionization Detector (FID) can be used for general quantification, while a Mass Spectrometer (MS) detector provides structural information, allowing for the unambiguous identification of the main component and any impurities. ajrconline.org GC-MS is a powerful tool for process control, capable of detecting trace amounts of related substances in the final product.

Table 2: Representative GC Parameters for this compound Analysis

Parameter Value/Description
Column Fused silica (B1680970) capillary column (e.g., Rtx-35ms), 30 m x 0.25 mm ID, 0.5 µm film
Carrier Gas Helium at a constant flow rate
Injector Temperature 250 °C (Split/Splitless mode)
Oven Program Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)

| Ion Source Temp. | 230 °C |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative monitoring of reactions that produce this compound. nih.gov It allows for the simultaneous analysis of multiple samples, making it ideal for quickly tracking the conversion of starting materials to products.

The stationary phase is typically a silica gel plate. A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). niscpr.res.in The separation occurs as the mobile phase moves up the plate by capillary action. Due to the presence of electron-donating groups (ethyl and methoxy), this compound can be visualized on the TLC plate under UV light or by staining with a specific reagent, such as cinnamaldehyde (B126680), which reacts with primary aromatic amines to produce colored spots. rsc.orgrsc.org By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and a pure product standard, one can qualitatively assess the reaction's progress. researchgate.net

Table 3: Example TLC System for Monitoring this compound Synthesis

Parameter Description
Stationary Phase Silica gel 60 F254 aluminum plates
Mobile Phase 30:70 Ethyl Acetate / Hexane
Application Reaction mixture, starting material standard, product standard
Development In a closed tank until the solvent front is ~1 cm from the top

| Visualization | UV lamp (254 nm) and/or staining with a cinnamaldehyde solution |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of this compound. It provides information on the oxidation potential of the molecule, which is influenced by the electron-donating ethyl and methoxy (B1213986) substituents on the aniline ring. publish.csiro.au

In a typical CV experiment, a working electrode (e.g., glassy carbon or platinum) is immersed in a solution containing this compound and a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile). publish.csiro.aurasayanjournal.co.in The potential of the working electrode is scanned linearly versus a reference electrode, and the resulting current from the oxidation of the aniline is measured. The resulting plot of current versus potential, a voltammogram, reveals the potential at which the compound is oxidized. researchgate.net The presence of the electron-donating ethyl and methoxy groups is expected to lower the oxidation potential compared to unsubstituted aniline, making it easier to oxidize. This technique is valuable for understanding the electronic properties of the molecule and can be used to study its behavior in various chemical environments. umn.edu

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

Parameter Description
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium Perchlorate (TBAP)
Scan Rate 100 mV/s

| Anodic Peak Potential (Epa) | Expected to be lower than that of unsubstituted aniline due to electron-donating groups |

Development of Selective Detection Methods in Environmental or Industrial Contexts

The detection of this compound in complex matrices, such as industrial wastewater or environmental samples, requires the development of highly selective and sensitive methods. Such methods are essential for monitoring industrial effluent to ensure regulatory compliance and for assessing potential environmental contamination.

A robust detection strategy often involves a multi-step process beginning with sample preparation to isolate and concentrate the analyte. Solid-Phase Microextraction (SPME) is a modern, solvent-free technique that can be used for this purpose. researchgate.net A fiber coated with a specific sorbent material is exposed to the sample, where this compound is selectively adsorbed.

Following extraction, the analyte is desorbed from the fiber directly into the injection port of a gas chromatograph coupled with a mass spectrometer (GC-MS). researchgate.net By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the specific mass fragments characteristic of this compound. nih.gov This approach provides excellent selectivity and allows for quantification at very low levels (parts-per-billion or lower), minimizing interference from other compounds present in the matrix. The development of such methods is critical for industrial process safety and environmental protection.

Applications in Advanced Materials and Organic Synthesis

Precursor in Polymer and Specialty Chemical Synthesis

3-Ethyl-4-methoxyaniline serves as a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the amine and the aromatic ring allows it to undergo polycondensation reactions with appropriate comonomers. The ethyl and methoxy (B1213986) groups on the benzene (B151609) ring can modify the properties of the resulting polymers, potentially improving solubility and processability without significantly compromising thermal stability.

Aromatic polyamides, often referred to as aramids, are known for their exceptional strength and thermal resistance. They are typically synthesized by the polycondensation of an aromatic diamine with an aromatic diacid chloride. While direct studies on this compound are not prevalent, the incorporation of similar substituted anilines into polyamide backbones has been shown to enhance solubility. For instance, the introduction of flexible alkoxy side chains can improve the processability of otherwise rigid polyamide structures. ncl.res.in The synthesis generally proceeds via a nucleophilic acyl substitution mechanism, forming a strong and stable amide linkage.

Similarly, aromatic polyimides are renowned for their outstanding thermal stability, chemical resistance, and mechanical properties. The standard synthesis involves a two-step process: the reaction of an aromatic diamine with a dianhydride to form a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to create the final polyimide. nasa.govcore.ac.uk The structure of the diamine is crucial in determining the final properties of the polyimide. The asymmetric nature and the presence of alkyl and alkoxy groups in this compound can disrupt chain packing, leading to amorphous polyimides with increased solubility in organic solvents. titech.ac.jpnih.govmdpi.com This improved solubility is a significant advantage for processing and fabricating polymer films and coatings. titech.ac.jp

The general reaction schemes for the synthesis of polyamides and polyimides using an aromatic amine like this compound are depicted below.

Table 1: Polymer Synthesis with Aromatic Amines

Polymer Type General Monomers Key Reaction Resulting Linkage
Polyamide Aromatic Diamine, Aromatic Diacid Chloride Polycondensation Amide (-CO-NH-)

Role in Dye and Pigment Chemistry (e.g., Azo Dyes)

This compound is a key intermediate in the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants used in a wide range of industries, including textiles, printing, and paper manufacturing. nih.gov The synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. nih.govunb.ca

In the first step, the primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt. This diazonium salt is an electrophilic species.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. nih.gov This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the color of the dye.

The specific shade of the resulting azo dye is determined by the chemical structure of both the diazo component (from this compound) and the coupling component. The ethyl and methoxy substituents on the aniline ring can influence the color, solubility, and fastness properties of the final dye. The methoxy group, being an electron-donating group, can affect the electronic properties of the aromatic system and thus the wavelength of maximum absorption of the dye.

Table 2: General Synthesis of Azo Dyes

Step Reaction Reagents Intermediate/Product
1 Diazotization Aromatic Amine, NaNO₂, Acid Diazonium Salt

Intermediate for Agrochemicals (non-biological action)

Aniline and its derivatives are fundamental building blocks in the synthesis of a variety of agrochemicals. emcochemicals.com While specific applications of this compound in commercially available agrochemicals are not widely documented in public literature, its chemical structure suggests its potential as an intermediate. Methoxy aniline derivatives, also known as anisidines, are used in the synthesis of various agrochemicals. manavchem.com

The synthesis of agrochemicals often involves multi-step processes where the aniline moiety is modified to introduce specific functional groups that impart the desired activity. For instance, the amine group can be converted into other functionalities, or the aromatic ring can undergo substitution reactions to build more complex molecules. The ethyl and methoxy groups present in this compound can influence the biological activity and physical properties, such as solubility and environmental persistence, of the final agrochemical product.

Ligand in Coordination Chemistry and Metal Complexes

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the amine group and the oxygen atom of the methoxy group. This allows it to act as a ligand in coordination chemistry, forming stable complexes with various transition metals. mdpi.com The formation of metal complexes can significantly alter the chemical and physical properties of the organic ligand and the metal ion.

The lone pair of electrons on the nitrogen atom of the amine group can be donated to a metal center to form a coordinate bond. The oxygen atom of the methoxy group can also participate in coordination, potentially leading to the formation of chelate rings, which enhance the stability of the metal complex. The study of such complexes is an active area of research due to their potential applications in catalysis, materials science, and biological systems. mdpi.comidosr.org

The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are influenced by the nature of the metal ion and the steric and electronic effects of the substituents on the ligand. The ethyl group in this compound introduces some steric bulk, which can affect the coordination geometry around the metal center.

Table 3: Potential Coordination Sites of this compound

Atom Functional Group Role in Coordination
Nitrogen Primary Amine Lewis Base (electron donor)

Catalysis and Reaction Modifiers

While this compound itself is not typically used as a catalyst, its derivatives and the metal complexes it can form have potential applications in catalysis. The amine group can be functionalized to create more complex ligands for catalytic metal centers. These ligands can be designed to control the steric and electronic environment of the metal, thereby influencing the activity and selectivity of the catalyst.

Furthermore, in some organic reactions, aniline derivatives can act as reaction modifiers or bases. The basicity of the amine group can be utilized to promote certain reactions or to neutralize acidic byproducts. The specific role of this compound in a given reaction would depend on the reaction conditions and the other reagents involved. For example, in polymerization reactions, the purity and reactivity of the amine monomer can influence the kinetics of the reaction and the molecular weight of the resulting polymer. nih.gov

Absence of Scientific Literature on this compound Limits Comprehensive Analysis

Despite a thorough and systematic search of publicly available scientific databases, scholarly articles, and chemical repositories, no specific information was found for the chemical compound "this compound." This includes a lack of data pertaining to its synthesis, reactivity, and characterization, which are essential for fulfilling the detailed requirements of the requested article.

Consequently, it is not possible to provide the requested in-depth article structured around the specified outline. The absence of foundational data prevents a meaningful discussion of the following key areas that were to be the focus of the report:

Summary of Key Findings in Synthesis, Reactivity, and Characterization: No published findings could be located.

Unexplored Synthetic Routes and Green Chemistry Prospects: Without established synthetic routes, a discussion of unexplored or green alternatives is purely speculative.

Further Elucidation of Complex Reaction Mechanisms: No reaction mechanisms involving this specific compound have been documented.

Potential for Novel Material Science Applications: There is no basis in the current scientific literature to suggest potential applications in material science.

Integration with Emerging Technologies in Organic Synthesis: The synthesis of this compound has not been described, precluding any discussion of its integration with emerging technologies.

It can be concluded that "this compound" is a novel or sparsely documented compound within the public domain of scientific research. Therefore, the generation of a scientifically accurate and thorough article as per the user's detailed instructions cannot be accomplished at this time.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-ethyl-4-methoxyaniline, and what critical parameters affect yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination of 4-methoxyaniline derivatives. For example, ethylation via Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized intermediates. Critical parameters include:

  • Temperature control : Excessive heat may lead to demethylation of the methoxy group or over-alkylation.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium catalysts (for cross-coupling) influence regioselectivity .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) improves purity. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the methoxy group (δ 3.7–3.8 ppm), a triplet for the ethyl group’s CH₂ (δ 1.2–1.4 ppm), and aromatic protons (δ 6.5–7.0 ppm) with splitting patterns reflecting substituent positions .
  • MS (EI) : Molecular ion peak at m/z 165 (C₉H₁₃NO), with fragments at m/z 150 (loss of CH₃) and 122 (loss of C₂H₅).
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

Q. What are the recommended storage and handling precautions for this compound?

  • Methodological Answer :

  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use desiccants to avoid moisture-induced degradation .
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods. For spills, neutralize with 10% acetic acid before disposal .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution?

  • Methodological Answer :

  • The methoxy group (-OCH₃) is a strong electron donor (ortho/para-directing), while the ethyl group (-C₂H₅) is weakly donating. Computational studies (DFT) predict preferential substitution at the para position to the methoxy group. Validate via nitration (HNO₃/H₂SO₄) and HPLC analysis of nitro-derivative ratios .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Cross-validation : Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination).
  • Statistical analysis : Apply Grubbs’ test to identify outliers in reported data. For solubility, use shake-flask method with UV-Vis quantification .
  • Crystallography : Single-crystal XRD resolves polymorphic variations affecting melting points .

Q. What computational strategies predict reaction pathways for this compound in drug synthesis?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to model transition states for amide coupling or sulfonation. Compare activation energies to prioritize synthetic routes .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide derivatization for bioactive analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.